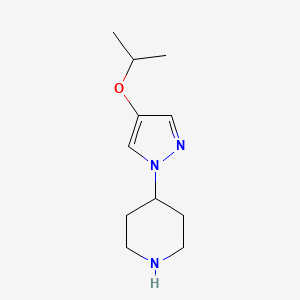

4-(4-Isopropoxypyrazol-1-yl)-piperidine

Übersicht

Beschreibung

4-(4-Isopropoxypyrazol-1-yl)-piperidine is a chemical compound that features a piperidine ring substituted with a pyrazole ring, which in turn is substituted with an isopropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxypyrazol-1-yl)-piperidine typically involves the reaction of piperidine with 4-isopropoxypyrazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 4-isopropoxypyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Isopropoxypyrazol-1-yl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated derivatives.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Agents

Research indicates that derivatives of piperidine, including 4-(4-Isopropoxypyrazol-1-yl)-piperidine, can be designed to target multiple neurotransmitter receptors. These compounds have shown potential as atypical antipsychotics, aiming to treat schizophrenia with reduced side effects compared to traditional medications . The ability to modulate dopamine D2 and serotonin 5-HT receptors is particularly noteworthy, as these pathways are critical in managing psychotic disorders.

Metabolic Syndrome Treatment

The compound has been investigated for its role in inhibiting enzymes associated with metabolic disorders. Specifically, it has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating conditions such as type 2 diabetes and obesity . This inhibition could lead to improved metabolic profiles in affected patients.

Cancer Therapeutics

Recent studies have highlighted the potential of piperidine derivatives in oncology. The compound's ability to interact with various molecular targets suggests it could be developed into a therapeutic agent for cancer treatment. In silico analyses have demonstrated that modifications can enhance its efficacy against specific cancer cell lines .

CNS Disorders

The versatility of this compound extends to central nervous system disorders. Its pharmacological profile indicates potential applications in treating conditions like mild cognitive impairment and early-stage dementia, including Alzheimer's disease . The modulation of neurotransmitter systems involved in cognitive functions supports this application.

Case Study 1: Antipsychotic Development

A study synthesized a series of piperidine derivatives, including variations of this compound, and evaluated their affinities for dopamine and serotonin receptors. The findings indicated that certain modifications significantly enhanced receptor binding affinity, suggesting a pathway for developing effective antipsychotic medications with fewer side effects compared to existing treatments .

Case Study 2: Cancer Targeting

In another research effort, the compound was evaluated for its anti-cancer properties through computational modeling and biological assays. Results showed that specific derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating a promising therapeutic index for future drug development .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antipsychotic | Modulation of dopamine D2 and serotonin receptors | Reduced side effects |

| Metabolic Syndrome | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 | Improved metabolic health |

| Cancer Treatment | Targeting cancer cell pathways | Selective cytotoxicity |

| CNS Disorders | Modulation of neurotransmitter systems | Improved cognitive function |

Wirkmechanismus

The mechanism of action of 4-(4-Isopropoxypyrazol-1-yl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxypyrazole moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Methoxypyrazol-1-yl)-piperidine: Similar structure but with a methoxy group instead of an isopropoxy group.

4-(4-Ethoxypyrazol-1-yl)-piperidine: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

4-(4-Isopropoxypyrazol-1-yl)-piperidine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in its analogs, making it a valuable compound for research and development.

Biologische Aktivität

4-(4-Isopropoxypyrazol-1-yl)-piperidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1857090-03-9

- Molecular Weight : 206.29 g/mol

This compound features a piperidine ring substituted with a pyrazole moiety, which is known to influence its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit antiviral properties. Specifically, research has shown the ability of certain piperidine derivatives to inhibit viral replication by targeting viral proteases. For instance, a class of 1,4,4-trisubstituted piperidines demonstrated inhibition against the main protease (M) of SARS-CoV-2, suggesting that similar mechanisms may be applicable to this compound .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that various piperidine derivatives possess significant antibacterial effects against a range of pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole moiety may interact with specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit key enzymes in metabolic pathways essential for pathogen survival .

Case Study 1: Inhibition of Viral Proteases

A study focusing on the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications at the piperidine nitrogen significantly affect antiviral potency. The findings suggest that the introduction of specific substituents can enhance binding affinity to viral proteases .

Case Study 2: Antimicrobial Efficacy

In another investigation, various piperidine derivatives were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific functional groups exhibited enhanced efficacy compared to their unsubstituted counterparts, reinforcing the importance of structural modifications in optimizing biological activity .

Data Tables

Eigenschaften

IUPAC Name |

4-(4-propan-2-yloxypyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-9(2)15-11-7-13-14(8-11)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFDBKKGAPNFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN(N=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.